molecular formula C7H16O2Si B081437 2,2,5,5-tetramethyl-1,3,2-dioxasilinane CAS No. 14760-11-3

2,2,5,5-tetramethyl-1,3,2-dioxasilinane

Cat. No.: B081437
CAS No.: 14760-11-3
M. Wt: 160.29 g/mol
InChI Key: WVXPCWBDKBJFEY-UHFFFAOYSA-N
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Description

2,2,5,5-tetramethyl-1,3,2-dioxasilinane is a cyclic organosilicon compound with the molecular formula C₇H₁₆O₂Si. It is characterized by its unique structure, which includes a silicon atom integrated into a six-membered ring with two oxygen atoms and four methyl groups. This compound is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,5,5-tetramethyl-1,3,2-dioxasilinane can be synthesized through several methods. One common approach involves the reaction of neopentyl glycol with dichlorodimethylsilane in the presence of a base, such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of 2,2,5,5-tetramethyl-1,3-dioxa-2-silacyclohexane often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-tetramethyl-1,3,2-dioxasilinane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,5,5-tetramethyl-1,3,2-dioxasilinane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: Employed in the development of silicon-based biomaterials and as a model compound in studies of silicon’s role in biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism by which 2,2,5,5-tetramethyl-1,3-dioxa-2-silacyclohexane exerts its effects is primarily through its ability to form stable silicon-oxygen bonds. These bonds are crucial in various chemical reactions, allowing the compound to act as a versatile intermediate in the synthesis of more complex molecules. The silicon atom can also interact with other elements, facilitating the formation of new chemical bonds and structures .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,5,5-Tetramethyl-2-sila-1,3-dioxan
  • 2,2-Dimethylpropane-1,3-diol cyclic dimethylsilyl ether
  • 2,2,5,5-Tetramethyl-2-sila-1,3-dioxacyclohexane

Uniqueness

2,2,5,5-tetramethyl-1,3,2-dioxasilinane stands out due to its unique six-membered ring structure incorporating silicon and oxygen atoms. This structure imparts exceptional stability and reactivity, making it a valuable compound in various chemical processes. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, further enhances its versatility compared to similar compounds .

Properties

CAS No.

14760-11-3

Molecular Formula

C7H16O2Si

Molecular Weight

160.29 g/mol

IUPAC Name

2,2,5,5-tetramethyl-1,3,2-dioxasilinane

InChI

InChI=1S/C7H16O2Si/c1-7(2)5-8-10(3,4)9-6-7/h5-6H2,1-4H3

InChI Key

WVXPCWBDKBJFEY-UHFFFAOYSA-N

SMILES

CC1(CO[Si](OC1)(C)C)C

Canonical SMILES

CC1(CO[Si](OC1)(C)C)C

14760-11-3

Origin of Product

United States

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